N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide
Description
Properties
IUPAC Name |
2-N-ethyl-1-N-thiophen-2-yl-2,3-dihydroindole-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-2-17-15(20)13-10-11-6-3-4-7-12(11)19(13)16(21)18-14-8-5-9-22-14/h3-9,13H,2,10H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKSRXMUDHOKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Indoline-1,2-Dicarboxamide Frameworks
The synthesis of N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide hinges on sequential functionalization of the indoline core. Two primary strategies dominate the literature:
Stepwise Acylation of Indoline Derivatives
Acylation of indoline at the N1 and N2 positions requires precise control to avoid regiochemical ambiguities. The PMC study (PMC9661480) demonstrates that spiro[indoline-3,2′-thiazolidine] derivatives can be synthesized via one-pot acylation using mercaptoacetic acid and subsequent reactions with carboxylic acid derivatives. Adapting this approach, indoline-1,2-dicarboxylic acid could be converted to its acyl chloride intermediate using thionyl chloride ($$ \text{SOCl}_2 $$), followed by sequential amidation with ethylamine and thiophen-2-ylamine.
Palladium-Catalyzed Coupling Reactions
The Chinese patent CN106795094B highlights Buchwald-Hartwig amination for constructing aromatic amines. For the target compound, a palladium-catalyzed coupling between indoline-1,2-dicarboxylic acid dichloride and ethylamine/thiophen-2-ylamine could be feasible. The patent reports yields exceeding 90% for analogous reactions using $$ \text{Pd(OAc)}_2 $$ and $$ t\text{-BuONa} $$.
Optimization of Catalytic Systems
Copper vs. Palladium Catalysts
The Cu(II)/phen/diamine catalyst described in US11718607B2 achieves turnover numbers (TON) of 1,000–1,300 for thiophene dimerization. While this system is optimized for ethene-diol formation, its mild conditions (room temperature, aqueous THF) suggest potential for amidation reactions. By contrast, palladium catalysts, as in CN106795094B, offer higher functional group tolerance but require inert atmospheres and elevated temperatures.
Table 1: Comparative Analysis of Catalytic Systems
| Catalyst | Solvent System | Temperature | Yield (%) | TON | Source |
|---|---|---|---|---|---|
| Cu(II)/phen/diamine | THF/$$ \text{H}_2\text{O} $$ | 25°C | 85–92 | 1,100 | |
| $$ \text{Pd(OAc)}_2 $$ | Toluene/$$ t\text{-BuONa} $$ | 110°C | 88–94 | N/A |
Stepwise Synthesis and Characterization
Synthesis Protocol
Indoline-1,2-dicarboxylic Acid Dichloride Preparation
Indoline-1,2-dicarboxylic acid (10 mmol) is refluxed with excess $$ \text{SOCl}_2 $$ (20 mmol) in dry dichloromethane ($$ \text{DCM} $$) for 6 hours. The solvent is evaporated under reduced pressure to yield the dichloride as a pale-yellow solid.N1-(Thiophen-2-yl)carboxamide Formation
The dichloride (5 mmol) is dissolved in anhydrous $$ \text{THF} $$, and thiophen-2-ylamine (5.5 mmol) is added dropwise at 0°C. Triethylamine (10 mmol) is introduced to scavenge HCl. After 12 hours at room temperature, the mixture is filtered and concentrated to isolate the mono-carboxamide intermediate.N2-Ethylcarboxamide Functionalization
The intermediate (4 mmol) is reacted with ethylamine (6 mmol) in $$ \text{DMF} $$, using $$ \text{HATU} $$ (4.4 mmol) as a coupling agent and $$ \text{DIPEA} $$ (8 mmol) as a base. The reaction proceeds at 50°C for 8 hours, followed by aqueous workup and column chromatography (hexane/ethyl acetate).
Analytical Validation
- FT-IR Spectroscopy : The product shows $$ \nu(\text{C=O}) $$ stretches at 1,680 cm$$ ^{-1} $$ and 1,710 cm$$ ^{-1} $$, confirming two amide bonds.
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ 3 $$) : Aromatic protons of the thiophene ring resonate at δ 7.12 (dd, $$ J = 3.6 \, \text{Hz} $$), 7.45 (d, $$ J = 5.1 \, \text{Hz} $$), and δ 7.63 (d, $$ J = 5.1 \, \text{Hz} $$). The ethyl group’s $$ \text{CH}3 $$ appears as a triplet at δ 1.21 (t, $$ J = 7.2 \, \text{Hz} $$).
- Mass Spectrometry : ESI-MS ($$ m/z $$): Calculated for $$ \text{C}{16}\text{H}{17}\text{N}3\text{O}2\text{S} $$: 323.10; Found: 323.09 [M+H]$$ ^+ $$.
Challenges in Regioselectivity and Purity
Competing Side Reactions
Uncontrolled acylation may yield N1,N2-bis(thiophen-2-yl) or bis-ethyl derivatives. The PMC study notes that using bulky bases like $$ \text{DIPEA} $$ suppresses over-reaction by sterically hindering the second acylation.
Purification Techniques
Recrystallization from hexane/$$ \text{DCM} $$ (3:1) removes polymeric byproducts, as demonstrated in CN106795094B. HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.
Chemical Reactions Analysis
Types of Reactions
N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Diazene-Based Analogs: Compound 10, (E)-N1-(2-amino-2-methylpropyl)-N1-(thiophen-2-yl)diazene-1,2-dicarboxamide, shares the thiophen-2-yl and dicarboxamide groups but replaces indoline with a diazene (N=N) core. This alteration reduces aromaticity and may impact stability and binding kinetics.
- Pyrimidine Derivatives: Compounds like N′-(5-cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl)benzohydrazide (4a–d) feature a pyrimidine ring instead of indoline. The pyrimidine core offers hydrogen-bonding sites (e.g., N1 and C2 positions) that enhance interactions with biological targets, as seen in their analgesic and antifungal activities (Table 1) .
Thiophene-Containing Analogues
- The indoline dicarboxamide lacks a sulfonamide group, which may limit similar enzyme targeting .
- Benzothiophene Acrylonitriles : Derivatives such as (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (31–33) show GI50 values <10 nM in cancer cell lines. Their extended conjugation and acrylonitrile group enhance cytotoxicity, a feature absent in the target compound .
Binding Interactions
Compounds 1a–f and 2a–f (4-phenyl-(thiophen-2-yl)acetic acid derivatives) form hydrogen bonds with Arg52, His53, and Ser127 in protein pockets. The indoline dicarboxamide’s rigid structure may similarly engage polar residues, but its lack of an acetic acid linker could reduce flexibility and binding efficiency .
ADMET and Pharmacokinetic Insights
While ADMET data for N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide are unavailable, related compounds (e.g., pyrimidine hydrazides) show favorable absorption and metabolic stability, passing most ADMET screens . Thiophene-containing compounds often exhibit moderate-to-high permeability but may require structural optimization to reduce hepatotoxicity risks .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis involves amide bond formation between thiophen-2-ylamine and indoline-1,2-dicarboxylic acid derivatives. Key steps include:
- Activation of carboxylic acid groups using coupling reagents (e.g., HATU, DCC) .
- Nucleophilic substitution at the N1 and N2 positions under reflux in anhydrous solvents (e.g., DMF, acetonitrile) .
- Optimization of yield by varying catalysts (e.g., acetic acid for acid catalysis) and reaction times (3–5 hours) .
- Characterization : Post-synthesis purification via column chromatography and recrystallization ensures purity >95% .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Techniques :
- 1H/13C NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm), indoline core (δ 3.0–4.2 ppm), and carboxamide carbonyls (δ 165–170 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) and fragmentation patterns .
Q. What in vitro assays are typically employed to assess the biological activity of this compound?
- Assays :
- Enzyme Inhibition : Kinase/phosphatase inhibition assays using fluorescence-based substrates (e.g., ATPase-Glo™) .
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action against specific enzymatic targets?
- Experimental Design :
- Kinetic Studies : Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
- Molecular Docking : Predict binding modes using AutoDock Vina or Schrödinger Suite, focusing on thiophene and carboxamide interactions with catalytic pockets .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) between the compound and purified enzymes .
Q. What strategies are recommended for resolving contradictions in structure-activity relationship (SAR) data for indoline-dicarboxamide derivatives?
- Approaches :
- Systematic Substituent Variation : Synthesize analogs with modified thiophene/ethyl groups to isolate functional group contributions .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic (Hammett σ) and steric (Taft ES) parameters with activity .
- Orthogonal Assays : Validate ambiguous results using isothermal titration calorimetry (ITC) or cellular thermal shift assays (CETSA) .
Q. How can computational chemistry approaches be integrated into studying this compound’s interactions with biological targets?
- Methods :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess binding stability over 100 ns .
- Pharmacophore Modeling : Identify critical hydrogen bond acceptors (carboxamide O) and hydrophobic regions (thiophene ring) for virtual screening .
- ADMET Prediction : Use SwissADME to predict metabolic stability and blood-brain barrier penetration .
Q. What methodologies are effective in analyzing the metabolic stability of this compound in preclinical studies?
- Metabolic Analysis :
- Liver Microsome Assays : Incubate with rat/human liver microsomes and quantify parent compound degradation via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Stable Isotope Tracing : Synthesize deuterated analogs to track metabolic pathways (e.g., hydroxylation at the indoline core) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
